molecular formula C16H18N4O3 B11234202 2-Ethyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Ethyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11234202
M. Wt: 314.34 g/mol
InChI Key: RZHFEQZIPYFZCZ-UHFFFAOYSA-N
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Description

2-ETHYL-7-(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with an ethyl group at the 2-position and a 3,4,5-trimethoxyphenyl group at the 7-position. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-7-(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through a one-step regioselective reaction. This involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically requires a base to assist in the formation of an intermediate, followed by cyclization and dehydration processes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-7-(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-ETHYL-7-(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(3’,4’,5’-Trimethoxybenzoyl)-5-amino-1,2,4-triazole
  • 7-(3’,4’,5’-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives

Uniqueness

2-ETHYL-7-(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which enhances its pharmacological properties. The presence of the 3,4,5-trimethoxyphenyl group significantly contributes to its bioactivity, making it more potent compared to other derivatives .

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

2-ethyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H18N4O3/c1-5-14-18-16-17-7-6-11(20(16)19-14)10-8-12(21-2)15(23-4)13(9-10)22-3/h6-9H,5H2,1-4H3

InChI Key

RZHFEQZIPYFZCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=N1)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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